Maedamine A
Description
Maedamine A is a naturally occurring alkaloid first isolated from plants of the genus Crotalaria, such as Crotalaria agatiflora and Crotalaria rosenii. Its molecular formula is C₂₀H₂₃NO₅, with a molecular weight of 357.4 g/mol and a melting point of 198–200°C . Structurally, this compound features a bicyclic framework with a pyrrolizidine backbone substituted with hydroxyl and methyl groups, which contribute to its biological activity and stability.
Properties
Molecular Formula |
C23H24Br3N3O3 |
|---|---|
Molecular Weight |
630.2 g/mol |
IUPAC Name |
3-[(3-bromo-4-methoxyphenyl)methyl]-5-[3,5-dibromo-4-[3-(dimethylamino)propoxy]phenyl]-1H-pyrazin-2-one |
InChI |
InChI=1S/C23H24Br3N3O3/c1-29(2)7-4-8-32-22-17(25)11-15(12-18(22)26)20-13-27-23(30)19(28-20)10-14-5-6-21(31-3)16(24)9-14/h5-6,9,11-13H,4,7-8,10H2,1-3H3,(H,27,30) |
InChI Key |
LELRYAYWJCSVAA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1Br)C2=CNC(=O)C(=N2)CC3=CC(=C(C=C3)OC)Br)Br |
Synonyms |
ma'edamine A |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of this compound with Related Alkaloids
Key Observations :
Molecular Complexity: this compound has the highest molecular weight and melting point among the listed compounds, suggesting greater structural complexity and stability compared to simpler analogs like Magellaninone.
Functional Groups : Unlike Magellanesine and Magnarcine, which lack hydroxyl substitutions, this compound’s hydroxyl groups may enhance its solubility and interaction with biological targets.
Thermal Stability : The higher melting point of this compound relative to Maeganedin A (Δm.p. ~13°C) implies stronger intermolecular forces, likely due to hydrogen bonding from hydroxyl groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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